molecular formula C12H18N2O5 B12390373 1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12390373
M. Wt: 270.28 g/mol
InChI Key: DGCRVZFJVINYLN-IPILIZDMSA-N
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Description

1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and a substituted oxolane ring

Preparation Methods

The synthesis of 1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, including the formation of the oxolane ring and the subsequent attachment of the pyrimidine moiety. The synthetic routes often require precise control of reaction conditions to ensure the correct stereochemistry of the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione include other pyrimidine derivatives and oxolane-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific combination of functional groups and stereochemical configuration, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O5/c1-4-7-8(15)9(18-3)11(19-7)14-5-6(2)10(16)13-12(14)17/h5,7-9,11,15H,4H2,1-3H3,(H,13,16,17)/t7-,8?,9+,11-/m1/s1

InChI Key

DGCRVZFJVINYLN-IPILIZDMSA-N

Isomeric SMILES

CC[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C(=O)NC2=O)C)OC)O

Canonical SMILES

CCC1C(C(C(O1)N2C=C(C(=O)NC2=O)C)OC)O

Origin of Product

United States

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